Malathion

Catalog No.
S534425
CAS No.
121-75-5
M.F
C10H19O6PS2
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malathion

CAS Number

121-75-5

Product Name

Malathion

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

Molecular Formula

C10H19O6PS2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3

InChI Key

JXSJBGJIGXNWCI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
In water, 143 mg/L at 20 °C
Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons
Soluble in ethanol, benzene and ethyl ether
1.65e-01 g/L
Solubility in water, mg/l: 143 (very slightly soluble)
0.02%

Synonyms

Malathion; Carbophos; Mercaptothion; Carbofos; Karbofos; Maldison; Cythion; Karbofos; Malathion; Prioderm; Sadophos;

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Description

The exact mass of the compound Malathion is 330.03607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992)143 mg/l (at 20 °c)4.33e-04 min water, 143 mg/l at 20 °cmiscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. limited solubility in certain paraffin hydrocarbonssoluble in ethanol, benzene and ethyl ether1.65e-01 g/lsolubility in water, mg/l: 143 (very slightly soluble)0.02%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755848. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Efficacy Studies

  • Target Pest Control

    Research evaluates malathion's effectiveness against various insect pests in agricultural and public health settings. Studies assess factors like application methods, dosage, and target insect susceptibility ().

  • Development of Resistance

    Research monitors the development of resistance in insect populations exposed to malathion over time. This helps develop strategies for resistance management and maintain its effectiveness as a pest control tool.

Environmental Impact Assessment

  • Non-target Effects

    Studies investigate the impact of malathion on non-target organisms, including beneficial insects, pollinators, and aquatic life. This research helps in understanding the ecological consequences of malathion use and developing targeted application methods to minimize these effects ().

  • Persistence and Degradation

    Research examines the breakdown rates of malathion in different environments (soil, water) to assess its persistence and potential for environmental contamination.

Public Health Applications

  • Vector Control

    Studies evaluate the effectiveness of malathion in controlling disease-carrying mosquitoes, particularly those transmitting mosquito-borne illnesses like Dengue fever. This research informs public health strategies for mosquito control and disease prevention ().

  • Lice Control

    Research investigates the efficacy and safety of malathion-based formulations used for head lice control in humans.

Malathion is an organophosphate insecticide widely used for pest control in agriculture, public health, and residential settings. It is particularly effective against a variety of insects, including mosquitoes, fruit flies, and lice. Characterized by its yellow to brown liquid form and a distinctive garlic-like odor, malathion is less toxic to humans compared to other organophosphates like parathion, making it a preferred choice in many applications . Its chemical formula is C10H19O6PS2C_{10}H_{19}O_6PS_2, with a molecular weight of approximately 330.36 daltons .

Malathion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme crucial for normal nervous system function in insects and humans. Malathion binds to AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). This leads to the accumulation of ACh, overstimulating the nervous system and ultimately causing insect death [, ].

While generally considered less toxic than other organophosphates, malathion can still be harmful if ingested, inhaled, or absorbed through the skin []. Symptoms of exposure may include nausea, vomiting, headaches, and dizziness []. Malathion is also moderately toxic to some wildlife species, particularly bees [].

Malathion acts primarily as an acetylcholinesterase inhibitor. Upon entering the target organism, it binds irreversibly to the serine residue in the active site of the acetylcholinesterase enzyme. This binding leads to the formation of a stable phosphoester bond, which prevents the breakdown of acetylcholine, resulting in its accumulation at synaptic junctions. The subsequent overstimulation of cholinergic receptors can lead to muscle spasms and eventual paralysis .

Key Reaction:

Malathion+AChEMalathion AChE complex\text{Malathion}+\text{AChE}\rightarrow \text{Malathion AChE complex}

Malathion exhibits broad-spectrum biological activity as an insecticide. Its primary mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This results in continuous stimulation of muscles and glands, causing symptoms such as muscle twitching, respiratory failure, and potentially death in high doses . While malathion is considered to have low toxicity to mammals and birds, it is highly toxic to aquatic organisms and beneficial insects .

Malathion can be synthesized through several methods:

  • Reaction of Dimethyl Dithiophosphoric Acid: This method involves adding dimethyl dithiophosphoric acid to diethyl maleate or diethyl fumarate.
  • Phosphorus Pentasulfide Method: Another synthesis route includes reacting phosphorus pentasulfide with methanol in toluene to produce an intermediate compound that is subsequently reacted with diethyl maleate or diethyl fumarate .

These synthesis methods yield malathion as a racemic mixture due to its chiral nature.

Malathion is utilized in various applications:

  • Agriculture: Employed extensively for pest control on crops.
  • Public Health: Used in mosquito control programs to combat diseases like West Nile virus.
  • Residential Use: Commonly applied in gardens and homes for insect management.
  • Pharmaceuticals: Used in formulations for treating head lice .

Research on malathion has highlighted its interactions with various biological systems:

  • Toxicity Studies: Chronic exposure has been linked to potential carcinogenic effects, particularly through its metabolite malaoxon, which is significantly more toxic than malathion itself .
  • Environmental Impact: Malathion's application has raised concerns regarding its effects on non-target species, especially aquatic life and pollinators like bees .
  • Resistance Mechanisms: Some insect populations have developed resistance through increased carboxylesterase activity or altered acetylcholinesterase forms that are less sensitive to malathion .

Malathion belongs to a class of chemicals known as organophosphates. Here are some similar compounds along with a comparison highlighting their unique characteristics:

CompoundToxicity LevelPrimary UseUnique Features
ParathionHighAgricultural insecticideBanned or restricted due to high toxicity
DiazinonModerateInsecticide for cropsLess persistent in the environment
ChlorpyrifosModerate to HighAgricultural insecticideSubjected to regulatory scrutiny due to health concerns
AcephateModerateInsecticide for various cropsSystemic action; can affect beneficial insects
MalathionLowBroad-spectrum insecticideLess toxic than parathion; used for public health

Malathion's relatively lower toxicity profile compared to parathion and its effectiveness against a wide range of pests make it a unique choice among organophosphate insecticides .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999)
Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH]
Liquid
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
Deep-brown to yellow liquid with a garlic-like odor.
Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.]

Color/Form

Colorless or slightly yellow
Clear colorless liquid when pure
Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F]

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

330.03606767 g/mol

Monoisotopic Mass

330.03606767 g/mol

Boiling Point

313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992)
156-157 °C at 7.00E-01 mm Hg
BP: 156-157 °C at 0.7 mm Hg
140 °F (decomposes)
140 °F (Decomposes)

Flash Point

greater than 325 °F (NTP, 1992)
Above 325 °F (tag open cup)
163 °C c.c.
>325 °F (open-cup)
(oc) >325 °F

Heavy Atom Count

19

Vapor Density

Relative vapor density (air = 1): 11.4

Density

1.234 at 77 °F (USCG, 1999) - Denser than water; will sink
1.2076 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.234 at 77 °F
1.21

LogP

2.36
2.36 (LogP)
log Kow = 2.36
2
2.89

Odor

Skunk-like odor
Garlic-like odor
Mercaptan odo

Odor Threshold

1.00 ppm (detection in water, purity not stated)
The odor threshold of malathion is very close (13.5 mg/cu m) to the OSHA PEL (15 mg/cu m) and may not provide adequate warning of hazardous concentrations.
Odor thresholds: 13.5 mg/cu m (low); 13.5 mg/cu m (high)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, sulfur oxides, oxides of phosphorus
Above 100 °C, decomposes rapidly and explosion may be induced.
Thermal decomposition (e.g., fire) may produce dimethyl sulfide, sulfur dioxide, carbon monoxide, carbon dioxide, phosphorus pentoxide, nitrogen oxides.
When heated to decomposition it emits toxic fumes of /phosphoxides and sulfoxides/.

Appearance

Solid powder

Melting Point

37.1 °F (NTP, 1992)
3.85 °C
2.8 °C
3 °C
37.1 °F
37 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U5N7SU872W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Malathion is a clear colorless liquid in its pure form. The technical-grade, which is most often used, is a clear amber liquid. It has a skunk or garlic-like odor. It has a low solubility in water. USE: Malathion is used as an insecticide and acaricide. EXPOSURE: Workers that produce or use malathion may breathe in mist or have direct skin contact. The general population may be exposed to malathion by mist from pesticide application or consumption of fruits and vegetables that contain residual amounts. If malathion is released to the environment, it will be broken down in air. Malathion in the air will be in or on particles that eventually fall to the ground. It may be broken down by light. It will not move into air from soil and water surfaces. It is expected to move slowly or not at all through soil. It will be broken down by microorganisms in soil. Malathion will be broken down by interaction with water, light and by microorganisms in water. It is not expected to build up in fish. RISK: Exposure to high amounts of malathion in the air, water or food may cause difficulty breathing, chest tightness, vomiting, cramps, diarrhea, watery eyes, blurred vision, salivation, sweating, headaches, dizziness, loss of consciousness and death. Exposure to malathion has been linked to an increase in hypothyroidism. Malathion has been associated with increased risk of thyroid and prostate cancer but a decreased risk of non-Hodgkin lymphoma. The International Agency for Research on Cancer has determined that malathion is probably carcinogenic to humans. The potential for malathion to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

For patients infected with Pediculus humanus capitis (head lice and their ova) of the scalp hair.
FDA Label

Therapeutic Uses

Malathion Lotion is indicated for patients infected with Pediculus humanus capitis (head lice and their ova) of the scalp hair. /Included in US product label/
Malathion is used for the topical treatment of pediculosis capitis (head lice infestation). The drug also has been used for the topical treatment of pediculosis pubis (pubic lice infestation), pediculosis corporis (body lice infestation), and scabies (mite infestation).
Pediculicide
(VET): Ectoparasiticide
For more Therapeutic Uses (Complete) data for MALATHION (8 total), please visit the HSDB record page.

Pharmacology

Malathion is an organophosphate insecticide commonly used to control mosquitos and other flying insects. Pharmaceutically, malathion is used to eliminate head lice. The principal toxicological effect of malathion is cholinesterase inhibition, due primarily to malaoxon and to phosphorus thionate impurities.
Malathion is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. Malathion exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AX - Other ectoparasiticides, incl. scabicides
P03AX03 - Malathion

Mechanism of Action

Malathion is a nonsystemic, wide-spectrum organophosphate insecticide. It inhibits acetylcholinesterase activity of most eukaryotes. Malathion is toxic to aquatic organisms, but has a relatively low toxicity for birds and mammals. The major metabolites of malathion are mono- and di-carboxylic acid derivatives, and malaoxon is a minor metabolite. However, it is malaoxon that is the strongest cholinesterase inhibitor. Cholinesterases catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a reaction necessary to allow a cholinergic neuron to return to its resting state after activation. Because of its essential function, chemicals that interfere with the action of cholinesterase are potent neurotoxins, causing muscle spasms and ultimately death.
Muscle dysfunction in acute organophosphorus (OP) poisoning is a cause of death in human. The present study was conducted to identify the mechanism of action of OP in terms of muscle mitochondrial dysfunction. Electromyography (EMG) was conducted on rats exposed to the acute oral dose of malathion (400 mg/kg) that could inhibit acetylcholinesterase activity up to 70%. The function of mitochondrial respiratory chain and the rate of production of reactive oxygen species (ROS) from intact mitochondria were measured. The bioenergetic pathways were studied by measurement of adenosine triphosphate (ATP), lactate, and glycogen. To identify mitochondrial-dependent apoptotic pathways, the messenger RNA (mRNA) expression of bax and bcl-2, protein expression of caspase-9, mitochondrial cytochrome c release, and DNA damage were measured. The EMG confirmed muscle weakness. The reduction in activity of mitochondrial complexes and muscular glycogen with an elevation of lactate was in association with impairment of cellular respiration. The reduction in mitochondrial proapoptotic stimuli is indicative of autophagic process inducing cytoprotective effects in the early stage of stress. Downregulation of apoptotic signaling may be due to reduction in ATP and ROS, and genotoxic potential of malathion. The maintenance of mitochondrial integrity by means of artificial electron donors and increasing exogenous ATP might prevent toxicity of OPs.
... The current study investigates the influence of malathion on insulin signaling pathways and the protective effects of N-acetylcysteine (NAC). Malathion (200 mg/kg) and NAC (2 g/L) were administered orally to rats, during 28 consecutive days. Malathion increases plasma glucose, plasma insulin and glycated hemoglobin levels. Further, we observed an increase of insulin resistance biomarkers and a decrease of insulin sensitivity indices. The GP, GSK3beta and PEPCK mRNA expressions were amplified by malathion while, the expression of glucokinase gene is down-regulated. On the basis of biochemical and molecular findings, it is concluded that malathion impairs glucose homeostasis through insulin resistance and insulin signaling pathways disruptions in a way to result in a reduced function of insulin into hepatocytes. Otherwise, when malathion-treated rats were compared to NAC supplemented rats, fasting glucose and insulin levels, as well as insulin resistance indices were reduced. Furthermore, NAC restored liver GP and PEPCK expression. N-acetylcysteine showed therapeutic effects against malathion-induced insulin signaling pathways disruption in liver. These data support the concept that antioxidant therapies attenuate insulin resistance and ameliorate insulin sensitivity.
The cardiovascular actions of antic-ChE agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels and actions in the CNS. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
/LABORATORY ANIMALS: Acute Exposure/ It was established in experiments on noninbred albino rats that acute intoxication with malathion (0.75 LD50) /administered instramuscularly/ reduced the function of Th1 cells more significantly than the function of Th2 lymphocyte, decreases the activity of B cells and NK cells, blood levels of TNFa, IL-1b and IL-6, IFN-g, IL-2, and IL-4, while not significantly affecting the concentration of IL-10 and IL-13. Atropine (10 mg/kg) under conditions of acute malathion intoxication improved the function of T cells and B lymphocytes, NK cells, as well as the synthesis of immunoregulatory cytokines IFN-g, IL-2, and IL-4. At the same time, atropine in malathion intoxicated rats had no effect on suppression of the synthesis of proinflammatory cytokines TNF, IL-1g and IL-6 as well as the content of anti-inflammatory cytokines IL-10 and IL-13.

Vapor Pressure

4e-05 mmHg at 86 °F (NTP, 1992)
0.00004 [mmHg]
3.97X10-5 mm Hg at 30 °C
Vapor pressure at 30 °C: negligible
0.00004 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%).
Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon.
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion.

Other CAS

121-75-5

Absorption Distribution and Excretion

Malathion in an acetone vehicle has been reported to be absorbed through normal human skin only to the extent of 8% of the applied dose. Absorption may be increased when malathion is applied to damaged skin. Malathion is rapidly and effectively absorbed by practically all routes including the gastrointestinal tract, skin, mucous membranes, and lungs. However, it is readily excreted in the urine, and does not accumulate in organs or tissues.
Concentrations of pesticides and selected metabolites in rat urine and amniotic fluid were determined as biomarker upon oral administration of Wistar rats to two pesticide mixtures consisting of three to five pesticides (bitertanol, propiconazole, cypermethrin, malathion, and terbuthylazine). The pesticides and their metabolites were found in rat amniotic fluid and urine, generally in dose-response concentrations in relation to dosage. The measurement of the substances in the amniotic fluid indicated that the fetus was exposed to the pesticides as well as their metabolites. Moreover, the pesticides detected in urine demonstrated the exposure as well as the ability of the rat to excrete these compounds.
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an impurity present in widely used organophosphorus insecticides such as malathion. Oral treatment of rats with the compound produces prominent bronchiolar epithelial necrosis. Following the administration of [(3)H]OOS-TMP to rats, substantial amounts of radiolabeled material were covalently bound to lung with a concomitant depletion of glutathione (GSH). Other organs showing significant covalently bound radioactivity were liver, kidneys, and ileum. The maximal accumulation occurred in the tissues within 6 hr, and reached a plateau between 6 and 12 hr. Pretreatment of rats with either phenobarbital or piperonyl butoxide decreased the level of radiolabeled material bound in lung, GSH depletion, and the toxicity of OOS-TMP. These results suggest that the covalent binding is due to a metabolite(s) of OOS-TMP and that the metabolite(s) is involved in the mechanism of toxicity of OOS-TMP. ... /(3)H-O,O,S-trimethyl phosphorothioate/
... /The/ objective was to determine the percutaneous absorption of chronically applied malathion in man and to compare chronic absorption to single-dose absorption. The experimental design was to first topically apply [(14)C]malathion to human male volunteers. This procedure was followed by repeated administration of nonradioactive malathion to the same site of application (ventral forearm). [(14)C]Malathion was reapplied (Day 8) when urinary excretion of radioactivity from the first application reached minimum detectable levels. The first [(14)C]malathion absorption was compared to the second [(14)C]malathion application. The percutaneous absorption from the first [(14)C]malathion application was 4.48 +/- 1.3% (SD) of the applied dose. The absorption from the second [(14)C]malathion administration was 3.53 +/- 1.0%, a value not significantly (p greater than 0.05) different from the first application. Therefore, for malathion the single-dose application data are relevant for predicting the toxic potential for longer-term exposure.
Eight autopsy samples from an individual who had ingested a large amount of malathion were analyzed. ... The highest concentrations were found in gastric contents (8621 ppm) and adipose tissue (76.4 ppm). Malaoxon was identified in some tissues at very low levels; a significant amount was found only in fat (8.2 ppm). Malathion monocarboxylic acid & malathion dicarboxylic acid were found in greater abundance: 221 ppm in bile, 106 ppm in kidney, and 103 ppm in the gastric contents.
For more Absorption, Distribution and Excretion (Complete) data for MALATHION (20 total), please visit the HSDB record page.

Metabolism Metabolites

The major metabolites of malathion are the diacid and monoacid metabolites, namely, malathion dicarboxylic acid (DCA) and malathion monocarboxylic acid (MCA). Malaoxon, the active cholinesterase-inhibiting metabolite of malathion, is a minor metabolite. Both malathion and malaoxon are detoxified by carboxyesterases leading to polar, water-soluble compounds that are excreted.
Malathion is either oxidized in the liver to malaoxon by microsomal cytochrome P450 enzymes or to monoacids by a microsomal carboxyesterase. ... The other products of malathion and malaoxon metabolism are detoxification products. Malaoxon is also subject to hydrolysis and carboxyesterase. There is evidence that the linkage at P-S is enzymatically broken by another cytosolic esterase as well (A-esterase) and forms O,O-dimethyl phosphorothioate. There is some evidence that the monoacids can then be S-methylated, and that the C-S bond of either malaoxon or malathion can be further hydrolyzed.
Malathion is rapidly metabolized in vivo principally by hydrolysis of the carboxyl ester linkage to inactive metabolites by carboxylesterases. Because this detoxification reaction occurs much more rapidly in mammals than in susceptible insects, malathion exhibits a relative degree of selective toxicity in insects.
Malathion ... is oxidized by the hepatic microsomal monooxygenase system to malaoxon, an active, toxic metabolite. Metabolism of malaoxon typically occurs at a faster rate than its formation from malathion, and little accumulation of this highly toxic metabolite occurs in mammals.
Malathion is metabolically converted to its structurally similar metabolite, malaoxon (oxidation of the P=S moiety to P=O), in insects and mammals. Both malathion and malaoxon are detoxified by carboxyesterases leading to polar, water-soluble, compounds that are excreted. Mammalian systems show greater carboxyesterase activity, as compared with insects, so that the toxic agent malaoxon builds up more in insects than in mammals. This accounts for the increased toxicity of malathion in insects.
For more Metabolism/Metabolites (Complete) data for MALATHION (16 total), please visit the HSDB record page.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Malathion
Cefuroxime

Drug Warnings

Malathion Lotion is contraindicated for neonates and infants because their scalps are more permeable and may have increased absorption of malathion. Malathion Lotion should also not be used on individuals known to be sensitive to malathion or any of the ingredients in the vehicle.
Malathion 0.5% lotion is contraindicated in patients with a history of hypersensitivity to the drug or any ingredient in the formulation. The lotion is also contraindicated in neonates and infants. Some clinicians suggest that the malathion preparation commercially available in the US be avoided in patients with asthma and in small children to prevent exposure to fumes from the isopropyl alcohol vehicle.
Slight stinging or burning has been reported following application of malathion 0.5% lotion, which may be due to the effects of the isopropyl alcohol vehicle. Adverse local effects may include irritation of the skin and scalp, dryness of the hair, and a transient increase in dandruff.
The manufacturer states that it is not known whether malathion 0.5% lotion has the potential to cause allergic contact sensitization. However, dermatitis of the scalp has been reported in at least one individual following topical application of malathion 5% lotion (10 times the usually recommended dosage) and contact dermatitis has been reported in individuals exposed to agricultural formulations of malathion.
For more Drug Warnings (Complete) data for MALATHION (10 total), please visit the HSDB record page.

Biological Half Life

8-24 hours
In a patient who injected about 1.8 g of malathion as a 50% solution IV, the apparent half-life was 2.9 hours.
Among male volunteers, approximately 90% of an intravenous dose of malathion was excreted in the urine within 5 days and the elimination half-life was 3 hours.
In rats given malathion orally, it is distributed to blood, adipose tissue, muscle, liver, and brain and then eliminated from these tissues at half-lives of 1.4, 2.4, 3.7, 19.4, and 17.6 days, respectively.

Use Classification

Chemical Classes -> Organophosphates and carbamates
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
INSECTICIDES

Methods of Manufacturing

Malathion is typically manufactured using a condensation reaction (at 70-80 °C) of O,O-dimethyl phosphorodithioic acid and diethyl maleate or diethyl fumarate in the presence of hydroquinone.
The feed materials for malathion manufacture are O,O-dimethyl phosphorodithioic acid and diethyl maleate or fumarate. ... An antipolymerization agent such as hydroquinone may be added to the reaction mixture to inhibit polymerization of the maleate or fumarate compound under reaction conditions. This reaction is preferably carried out at temperatures within the range of 20 deg to 150 °C. This reaction is preferably carried out at atmospheric pressure. ... The reaction is preferably carried out in a solvent such as the low molecular weight aliphatic monohydric alcohols, ketones, aliphatic esters, aromatic hydrocarbons or trialkyl phosphates. ... A stirred, jacketed reactor of conventional design may be used. After cooling, the reaction mixture may be taken up in benzene. It is then washed with 10% Na2CO3 and with water. The organic layer is dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the final product as residue.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies malathion (technical grade) as Class III: slightly hazardous; Main Use: insecticide.
The WHO has specified that the content of isomalathion ... in water dispersible powders of malathion shall not exceed 1.8% of the nominal malathion content after storage of the powder for six days at 55 °C.
Malathion is about one-half to one-twentieth as toxic as parathion to insects, but it is only about one one-hundredth as toxic to humans and higher animals.
Half-life values for ... malathion: apple fruit (2-3 days), lettuce (3-4 days), onions (1-2 days), citrus fruit (17-32 days), peach fruit (4-6 days), stored wheat (150-190 days). /From table/

Analytic Laboratory Methods

Method: NIOSH 5600, Issue 3; Procedure: gas chromatography, flame photometric detection; Analyte: malathion; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 62; Procedure: gas chromatography with flame photometric detector; Analyte: malathion; Matrix: air; Detection Limit: 0.0303 mg/cu m (2.2 ppb).
Method: EPA-OGWDW/TSC 527; Procedure: gas chromatography-mass spectrometry; Analyte: malathion; Matrix: drinking water; Detection Limit: 0.057 ug/L.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: malathion; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 296 pg/L.
For more Analytic Laboratory Methods (Complete) data for MALATHION (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: malathion; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 296 pg/L.
Sample matrix: Urine; Assay Procedure: gas chromatography-mass spectrometry with electron capture negative ionization in single-ion monitoring mode, limits of detection 0.2 ug/L (as malathion dicarboxylic acid) and 0.2 ug/L (as malathion monocarboxylic acid). /From table/
Sample matrix: Urine; Assay Procedure: gas chromatography-mass spectrometry/mass spectrometry, limit of detection <0.001 ug/L. /From table/
Matrix: human tissue and excreta; procedure: gas chromatography/flame photometric detection. Limit of detection: less than 0.1 mg/kg. Matrix: human tissue; procedure: gas chromatography/electron capture detection; limit of detection not given. /From table/
For more Clinical Laboratory Methods (Complete) data for MALATHION (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C
Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated, uninhabited area below 25 °C. Store to avoid contact with oxidizers and alkaline pesticides. Store where possible leakage from containers cannot endanger the worker. Maintain regular inspection of containers for any leakage. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored.
Store in cool, dry, well-ventilated, secure area out or reach of children and animals. ... Do not contaminate food or feed.
Storage of malathion at 54 °C for 2 weeks resulted in an increase of isomalathion from about 0.05% to 0.2%.
For more Storage Conditions (Complete) data for MALATHION (6 total), please visit the HSDB record page.

Interactions

An important characteristic of malathion acute toxicity is its potentiation by other organophosphates. When malathion and EPN were administered to rats separately, LD50s were 1400 and 65 mg/kg, respectively. However, when malathion and EPN were administered simultaneously at a ratio of about 25:1, oral LD50s were reduced to 167 and 7 mg/kg, respectively. The onset of symptoms for individual compounds was slow, and death usually occurred several hours after administration. However, when given together at or near the LD50, symptoms developed much more rapidly, and death usually occurred within 1 hour. In dogs, oral doses of 2000 or 4000 mg/kg malathion alone were not fatal; however, when EPN was given simultaneously (2 or 5 mg/kg) with malathion, doses of 50, 100, and 200 mg/kg were lethal. Potentiation of malathion toxicity is due to the inhibition of carboxyesterase by EPN (and other organophosphates), an enzyme important in detoxifying of malathion (as well as the more toxic metabolic product, malaoxon).
This study was performed to investigate the antidepressant-like effect of minocycline in mice exposed to organophosphate pesticide malathion and possible involvement of nitric oxide/cGMP pathway in this paradigm. Mice were administered specific doses of malathion once daily for 7 consecutive days. After induction of depression, different doses of minocycline were daily injected alone or combined with non-specific NOS inhibitor, L-NAME, specific inducible NOS inhibitor, AG, NO precursor, L-arginine, and PDE5I, sildenafil. After locomotion assessment in open-field test, immobility times were recorded in the FST and TST. Moreover, hippocampal nitrite concentrations and acetylcholinesterase activity were measured. The results showed that repeated exposure to malathion induces depressive-like behavior at a dose of 250 mg/kg. Minocycline (160 mg/kg) significantly reduced immobility times in FST and TST (P < 0.001). Combination of sub-effective doses of minocycline (80 mg/kg) with either L-NAME (3 mg/kg) or AG (25 mg/kg) significantly exerted a robust antidepressant-like effect in FST and TST (P < 0.001). Furthermore, minocycline at the same dose which has antidepressant-like effect, significantly reduced hippocampal nitrite concentration. The investigation indicates the essential role for NO/cGMP pathway in malathion-induced depressive-like behavior and antidepressant-like effect of minocycline. Moreover, the interaction between nitrergic and cholinergic systems are suggested to be involved in malathion-induced depression.
It was established in experiments on noninbred albino rats that acute intoxication with malathion (0.75 LD50) reduced the function of Th1 cells more significantly than the function of Th2 lymphocyte, decreases the activity of B cells and NK cells, blood levels of TNFa, IL-1b and IL-6, IFN-g, IL-2, and IL-4, while not significantly affecting the concentration of IL-10 and IL-13. Atropine (10 mg/kg) under conditions of acute malathion intoxication improved the function of T cells and B lymphocytes, NK cells, as well as the synthesis of immunoregulatory cytokines IFN-g, IL-2, and IL-4. At the same time, atropine in malathion intoxicated rats had no effect on suppression of the synthesis of proinflammatory cytokines TNF, IL-1g and IL-6 as well as the content of anti-inflammatory cytokines IL-10 and IL-13.
In this study the effect of crocin, a carotenoid isolated from saffron, on malathion (an organophosphate insecticide) induced depressive- like behavior in subacute exposure was investigated. Moreover the molecular mechanism of malathion induced depressive- like behavior and its decreasing effect on the level of brain derived neurotrophic factor (BDNF) in rat hippocampus and cerebral cortex were evaluated. Male Wistar rats were exposed to malathion (50 mg/kg/day, IP) alone or in combination with crocin (10, 20 and 40 mg/kg/day, IP), imipramine (20 mg/kg/day, IP) and vitamin E (200 mg/kg, three times a week, IP) respectively for 14 days. The forced swimming test (FST) was performed on days 1, 7 and 14. The level of malondealdehyde (MDA) and reduced glutathione (GSH) were measured in cerebral cortex and hippocampus of rats. The protein level of BDNF was evaluated using Western blot analysis. Malathion (50 mg/kg, IP) increased immobility time in the FST, without affecting total locomotor activity in open-field test. Malathion increased the malondealdehyde (MDA) and decreased the glutathione (GSH), whereas these effects were reversed by crocin and vitamin E. Malathion decreased plasma acetylcholinesterase activity, however this effect was not reversed by crocin or vitamin E. Malathion reduced the protein level of BDNF in rat hippocampus. Imipramine and crocin prevented the decreasing effect of malathion on BDNF. These results showed that crocin attenuates some neurochemical and behavioral effects induced by malathion. This neuroprotective effect of crocin may be in part due to its effect on BDNF.
For more Interactions (Complete) data for MALATHION (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Malathion is stable in aqueous solutions buffered to pH 5.26; the drug is hydrolyzed at pH less than 5 or exceeding 7.
Biological activity of malathion premium grade remains practically unvaried for 2 years if stored in upopened, undamaged original containers, in cool, shaded, well-ventilated area. Recommended 68-86 °F (20-25 °C) for good shelflife. Do not heat above 55 °C. Above 100 °C, decomposes rapidly and explosion may be induced.
Data provided by the registrant indicate that Fyfanon Technical (EPA Reg. No. 4787-5) is stable for up to 1 year when stored under warehouse conditions (20-23 °C), although a small amount of isomalathion accumulated (increase from <0.01% to about 0.1%).
Various malathion wettable powder formulations were subjected to long term storage @ ambient temp & to accelerated storage under uniform pressure of 25 g/sq cm @ 54 °For 24 hr. Two degradation products formed during storage differed in their concn. Results from studies using thin layer chromatography suggested that ester groups might not have suffered any degradation, but cleavage occurred at the P-S bond.

Dates

Modify: 2023-08-15

Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions

Robert W Lamb, Harley McAlexander, Christa M Woodley, Manoj K Shukla
PMID: 34319331   DOI: 10.1039/d1em00181g

Abstract

Malathion is a commercially available insecticide that functions by acting as an acetylcholinesterase inhibitor. Of more significant concern, if left in the environment, some of the products observed from the degradation of malathion can function as more potent toxins than the parent compound. These compounds may threaten human life if they are present in high quantities during operation in contaminated or industrial areas. Several experimental studies have been performed to elucidate the possible degradation products of malathion under various conditions to probe both the application of potential remediation methods and the environmental fate of the degradation products. However, only limited computational studies have been reported to delineate the mechanism by which malathion degrades under environmental conditions and how these degradation mechanisms are intertwined with one another. Herein, M06-2X DFT computations were employed to develop comprehensive degradation pathways from the parent malathion compound to a multitude of experimentally observed degradation products. These data corroborate experimental observations that multiple degradation pathways (ester hydrolysis and elimination) are in competition with each other, and the end-products can therefore be influenced by environmental factors such as temperature. Furthermore, the products resulting from any of the initial degradation pathways (ester hydrolysis, elimination, or P-S hydrolysis) can continue to degrade under the same conditions into compounds that are also reported to be toxic.


Toxicity of malathion during Senegalese sole, Solea senegalensis larval development and metamorphosis: Histopathological disorders and effects on type B esterases and CYP1A enzymatic systems

Juan Bosco Ortiz-Delgado, Victoria Funes, Gemma Albendín, Emanuele Scala, Carmen Sarasquete
PMID: 34156741   DOI: 10.1002/tox.23310

Abstract

The toxicity of malathion to Solea senegalensis was studied in a static renewal bioassay during its first month of larval life (between 4 and 30 dph). Through the use of different biomarkers and biochemical, cellular and molecular approaches (inhibition of cholinesterases [ChEs], changes in cytochrome P450-1A [CYP1A] and the study of histopathological alterations), the effects of three concentrations of malathion (1.56, 3.12, and 6.25 μg/L) have been analyzed. In subacute exposure, malathion inhibited cholinesterase activities (AChE, BChE, CbE) in a dose- and time-dependent manner, ranging the inhibition percentage from 20% to 90%. However, the expression levels of CYP1A and AChE transcripts or proteins were not modified. Additionally, exposure to malathion provoked histopathological alterations in several organ systems of Senegalese sole in a time- and dose dependent way, namely disruption of parenchymal architecture in the liver, epithelial desquamation, pyknotic nuclei and steatosis in the intestine, disorganization of supporting cartilage, and sings of hyperplasia and hypertrophy in the gills and degeneration of the epithelial cells from the renal tubules. Malathion exposure also provoked strong disorganization of cardiac fibers from the heart. The findings provide evidence that exposure to sublethal concentrations of malathion that provoked serious injury to the fish S. senegalensis, were below the expected environmental concentrations reported in many other ecosystems and different fish species,revealing a higher sensitivity for Solea senegalensis to malathion exposure, thus reinforcing its use as sentinel species for environmental pollution in coastal and estuarine environments.


Integrative analysis in toxicological assessment of the insecticide Malathion in Allium cepa L. system

N C Ghisi, V B Silva, A A Roque, E C Oliveira
PMID: 34133488   DOI: 10.1590/1519-6984.240118

Abstract

For many centuries human populations have been suffering and trying to fight with disease-bearing mosquitoes. Emerging and reemerging diseases such as Dengue, Zika, and Chikungunya affect billions of people around the world and recently has been appealing to control with chemical pesticides. Malathion (MT) is one of the main pesticides used against mosquitoes, the vectors of these diseases. This study aimed to assess cytotoxicity and mutagenicity of the malathion for the bioindicator Allium cepa L. using a multivariate and integrative approach. Moreover, an appendix table was compiled with all available literature of insecticides assessed by the Allium cepa system to support our discussion. Exposures during 48h to 0.5 mg mL-1 and 1.0 mg mL-1 MT were compared to the negative control (distilled water) and positive control (MMS solution at 10 mg L-1). The presence of chromosomal aberrations, micronuclei frequency, and mitotic index abnormalities was evaluated. Anaphase bridges were the alterations with higher incidence and presented a significantly elevated rate in the concentration of 0.5 mg mL-1, including when compared to the positive control. The integrative discriminant analysis summarizes that MT in assessed concentrations presented effects like the positive control, corroborating its potential of toxicity to DNA. Therefore, it is concluded that MT in its pure composition and in realistic concentrations used, has genotoxic potential in the biological assessment of A. cepa cells. The multivariate integrative analysis was fundamental to show a whole response of all data, providing a global view of the effect of MT on DNA.


Enhanced adsorption of malathion and phoxim by a three-dimensional magnetic graphene oxide-functionalized citrus peel-derived bio-composite

Shurui Cao, Yue Zhou, Cunxian Xi, Tiantian Tang, Zhiqiong Chen
PMID: 34110335   DOI: 10.1039/d1ay00498k

Abstract

By integrating the steps of direct magnetization and one-pot pyrolysis, a three-dimensional (3D) magnetic graphene oxide-functionalized citrus peel-derived bio-composite (mGOBC) was synthesized and characterized successfully, and it was proved to possess a three-dimensional (3D) porous architecture and graphitic structure. Its potential as an enrichment adsorbent was investigated using adsorption kinetics and adsorption isotherm models to establish an effective analytical method for the determination of organophosphorus pesticides (OPPs) in vegetables. The experimental results indicated that the adsorption was better fitted with the pseudo second order model and Langmuir isotherm model, and the maximum adsorption capacities for malathion and phoxim were 25.26 mg g-1 and 42.31 mg g-1, respectively. It was found that the graphitic structure of mGOBC resulted in π-π EDA (electron donor-acceptor) interaction with the benzene rings, electron-donating N, P, and S atoms in the analytes, which assisted adsorption. Subsequently, Plackett-Burman (P-B) experimental design, central composite design (CCD) and response surface methodology (RSM) were employed to develop an analytical method based on the mGOBC adsorbent. Under optimal conditions, the developed method is accurate and precise. The novel synthesized mGOBC can efficiently achieve removal and trace determination of harmful OPPs.


Malathion biodegradation by a psychrotolerant bacteria Ochrobactrum sp. M1D and metabolic pathway analysis

S Verma, D Singh, S Chatterjee
PMID: 34060111   DOI: 10.1111/lam.13517

Abstract

An organophosphorus pesticide malathion biodegradation was investigated by using the bacteria Ochrobactrum sp. M1D isolated from a soil sample of peach orchards in Palampur, District Kangra, Himachal Pradesh (India). The bacterium was able to utilize malathion as the sole source of carbon and energy. The isolated bacterium was found psychrotolerant and could degrade 100% of 100 mg l
malathion in minimal salt medium at 20°C, pH 7·0 within 12 days with no major significant metabolites left at the end of the study. Through GCMS analysis, methyl phosphate, diethyl maleate, and diethyl 2-mercaptosuccinate were detected and identified as the major pathway metabolites. Based on the GCMS profile, three probable degradation pathways were interpreted. The present study is the first report of malathion biodegradation at both the psychrophilic and mesophilic conditions by any psychrotolerant strain and also through multiple degradation pathways. In the future, the strain can be explored to bio-remediate the malathion contaminated soil in the cold climatic region and to utilize the enzymatic systems for advanced biotechnology applications.


Sub-organism (acetylcholinesterase activity), population (survival) and chemical concentration responses reinforce mechanisms of antagonism associated with malathion toxicity

J Bray, A Miranda, A Keely-Smith, S Kaserzon, G Elisei, A Chou, S J Nichols, R Thompson, D Nugegoda, B J Kefford
PMID: 34030370   DOI: 10.1016/j.scitotenv.2021.146087

Abstract

Within human modified ecosystems the effects of individual stressors are difficult to establish amid co-occurring biological processes, environmental gradients and other stressors. Coupled examination of several endpoints across different levels of organisation may help elucidate the individual and combined effects of stressors and interactions. Malathion is a commonly used organophosphate pesticide that contaminates freshwaters and has strong negative effects on aquatic biota. However, both other stressors (e.g. increased sediment) and common ecosystem components (e.g. macrophytes and variable pH) can reduce the aqueous concentrations of malathion, reducing its toxic effects. We conducted a fully orthogonal bioassay to examine how pH (at 7 and 7.8) and sorptive processes (across two levels of kaoline clay 0 and 24 g L
) affected aqueous malathion concentrations and toxicity in an aquatic invertebrate genus. Survival and acetylcholinesterase activity as a sub-organism response were examined in the mayfly Coloburiscoides spp. (Ephemeroptera; Coluburiscidae). Measured aqueous malathion concentrations decreased with increased pH and in the presence of kaolin clay. Survival declined with increasing malathion concentrations and exposure period. Results further identify that antagonism of malathion toxicity was associated with both pH (alkaline hydrolysis) and effects associated with sediment independent of pH (driven by sorptive processes). However, model predictions varied associated with target and measured concentrations and concentrations examined. Antagonistic effects were most apparent using subset target malathion concentrations because of the dominant effect of malathion at high concentrations. Acetylcholinesterase activity, identified repression occurred across all treatments and did not identify antagonistic interactions, but these results were similar to survival responses at the time points examined (i.e. 120 h). Examination of chemistry, acetylcholinesterase, and survival, affords greater understanding of stressor effects and their interactions. Measured malathion concentrations may underestimate effects on aquatic biota; not because of synergism among stressors, but because of strong effects despite antagonism.


Enantioselective degradation of the organophosphorus insecticide isocarbophos in Cupriavidus nantongensis X1

Liancheng Fang, Luyuan Xu, Nan Zhang, Qiongying Shi, Taozhong Shi, Xin Ma, Xiangwei Wu, Qing X Li, Rimao Hua
PMID: 33992014   DOI: 10.1016/j.jhazmat.2021.126024

Abstract

The chiral pesticide enantiomers often show selective efficacy and non-target toxicity. In this study, the enantioselective degradation characteristics of the chiral organophosphorus insecticide isocarbophos (ICP) by Cupriavidus nantongensis X1
were investigated systematically. Strain X1
preferentially degraded the ICP R isomer (R-ICP) over the S isomer (S-ICP). The degradation rate constant of R-ICP was 42-fold greater than S-ICP, while the former is less bioactive against pest insects but more toxic to humans than the latter. The concentration ratio of S-ICP to R-ICP determines whether S-ICP can be degraded by strain X1
. S-ICP started to degrade only when the ratio (C
/C
) was greater than 62. Divalent metal cations could improve the degradation ability of strain X1
. The detected metabolites that were identified suggested a novel hydrolysis pathway, while the hydrolytic metabolites were less toxic to fish and green algae than those from P-O bond breakage. The crude enzyme degraded both R-ICP and S-ICP in a similar rate, indicating that enantioselective degradation was due to the transportation of strain X1
. The strain X1
also enantioselectively degraded the chiral organophosphorus insecticides isofenphos-methyl and profenofos. The enantioselective degradation characteristics of strain X1
make it suitable for remediation of chiral organophosphorus insecticide contaminated soil and water.


Molecular Characterization and Transcriptional Expression Analysis of ABC Transporter H Subfamily Genes in the Oriental Fruit Fly

Wang He, Dan-Dan Wei, Hui-Qian Xu, Yang Yang, Ze-Qing Miao, Lei Wang, Jin-Jun Wang
PMID: 33822985   DOI: 10.1093/jee/toab045

Abstract

The oriental fruit fly, Bactrocera dorsalis Hendel (Diptera: Tephretidae), is a serious pest of fruits and vegetables and has developed high levels of insecticide resistance. ATP-binding cassette transporter genes (ABC transporters) are involved in mediating the energy-driven transport of many substances across membranes and are closely associated with development and insecticide detoxification. In this study, three ABC transporters in the H subfamily were identified, and the possible roles of these genes in B. dorsalis are discussed. Bioinformatics analysis revealed that those genes are conserved, typical of half-transporters. The expression profiles of BdABCH genes (BdABCHs) in the developmental stages, tissues, and following insecticide exposure, extreme temperature, warm- and cold-acclimated strain, starvation, and desiccation stress were determined by quantitative real-time PCR. Expression of BdABCHs can be detected in various tissues and in different developmental stages. They were most highly expressed in the hindgut and in newly emerged adults. The mRNA levels of BdABCHs in males (including most tissues and body segments) were higher than in females. The expression of BdABCH1 was significantly upregulated 3.8-fold in the cold-acclimated strain, and was significantly upregulated by 1.9-, 3.8- and 4.1-fold in the 0°C, starvation, and desiccation treatments, respectively. Treatment with malathion and avermectin at LD20 and LD30 concentrations produced no obvious changes in the levels of BdABCHs. BdABCHs may be involved in the transport of related hormones during eclosion, as well as water and inorganic salts. BdABCH1 also demonstrated that it is related to the ability to cope with adverse environments.


A Cationic Surfactant-Decorated Liquid Crystal-Based Aptasensor for Label-Free Detection of Malathion Pesticides in Environmental Samples

Duy Khiem Nguyen, Chang-Hyun Jang
PMID: 33806721   DOI: 10.3390/bios11030092

Abstract

We report a liquid crystal (LC)-based aptasensor for the detection of malathion using a cationic surfactant-decorated LC interface. In this method, LCs displayed dark optical images when in contact with aqueous cetyltrimethylammonium bromide (CTAB) solution due to the formation of a self-assembled CTAB monolayer at the aqueous/LC interface, which induced the homeotropic orientation of LCs. With the addition of malathion aptamer, the homeotropic orientation of LCs changed to a planar one due to the interactions between CTAB and the aptamer, resulting in a bright optical image. In the presence of malathion, the formation of aptamer-malathion complexes caused a conformational change of the aptamers, thereby weakening the interactions between CTAB and the aptamers. Therefore, CTAB is free to induce a homeotropic ordering of the LCs, which corresponds to a dark optical image. The developed sensor exhibited high specificity for malathion determination and a low detection limit of 0.465 nM was achieved. Moreover, the proposed biosensor was successfully applied to detect malathion in tap water, river water, and apple samples. The proposed LC-based aptasensor is a simple, rapid, and convenient platform for label-free monitoring of malathion in environmental samples.


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